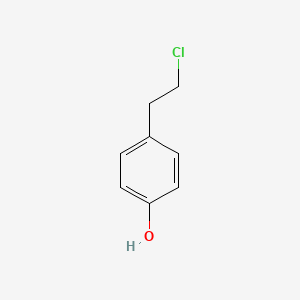

4-(2-Chloroethyl)phenol

Description

The exact mass of the compound 4-(2-Chloroethyl)phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245075. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Chloroethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chloroethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJKJPRTYNBOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311731 | |

| Record name | 4-(2-chloroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28145-35-9 | |

| Record name | 4-(2-Chloroethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28145-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloroethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028145359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245075 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-chloroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4-(2-Chloroethyl)phenol – Synthesis, Reactivity, and Pharmaceutical Applications

[1][2]

Executive Summary

4-(2-Chloroethyl)phenol (CAS 28145-35-9) is a bifunctional aromatic building block characterized by a phenolic hydroxyl group and a para-substituted chloroethyl side chain.[1][2] Its unique structure allows for divergent synthetic pathways: it serves as a critical electrophile for installing the 4-hydroxyphenethyl moiety (tyramine skeleton) into pharmaceutical targets, and under basic conditions, it functions as a precursor for the in situ generation of 2,3-dihydrobenzofuran scaffolds via intramolecular cyclization.[1][3] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic production from Tyrosol, reactivity profiles, and validated experimental protocols for researchers in medicinal chemistry.[1][3]

Chemical Profile and Properties[1][2][4][5][6][7][8][9][10]

The compound exhibits dual reactivity due to the nucleophilic nature of the phenol ring and the electrophilic nature of the alkyl chloride tail.[3]

Physicochemical Data[2][3][8]

| Property | Value | Notes |

| IUPAC Name | 4-(2-Chloroethyl)phenol | |

| CAS Number | 28145-35-9 | |

| Molecular Formula | C₈H₉ClO | |

| Molecular Weight | 156.61 g/mol | |

| Appearance | White to off-white crystalline solid | Darkens upon oxidation |

| Melting Point | 56.8 – 57.5 °C | [1] |

| Boiling Point | 158 – 163 °C | @ 10 Torr |

| Solubility | Soluble in EtOH, DMSO, Acetone, DCM | Sparingly soluble in water |

| pKa | ~9.92 (Phenolic OH) | Predicted |

Spectroscopic Identification[1][3]

Synthetic Pathways[6][8][10][12]

The primary industrial and laboratory route to 4-(2-Chloroethyl)phenol involves the selective chlorination of Tyrosol (4-(2-hydroxyethyl)phenol).[1] Direct chlorination must be controlled to prevent electrophilic aromatic substitution on the ring.[3][2]

Synthesis from Tyrosol (Preferred Route)

The transformation utilizes Thionyl Chloride (SOCl₂) to convert the primary alcohol to the alkyl chloride.[1][3] Pyridine is often employed as a proton scavenger to prevent acid-catalyzed polymerization.[2]

Figure 1: Synthetic pathway from Tyrosol using Thionyl Chloride.[1][3]

Reactivity & Mechanistic Insights[2][10][12]

4-(2-Chloroethyl)phenol is a "chameleon" intermediate.[2] Its fate is dictated strictly by the pH and solvent environment.[3][2]

Pathway A: Intermolecular Substitution (Acidic/Neutral Conditions)

In the presence of external nucleophiles (amines, thiols) and absence of strong base, the alkyl chloride undergoes S_N2 displacement.[1][3] This is the standard route for synthesizing N-substituted Tyramines .[2]

-

Mechanism: The nucleophile attacks the terminal carbon, displacing chloride.[1][3]

-

Application: Synthesis of beta-blocker intermediates and psychotropic phenethylamines.[2]

Pathway B: Intramolecular Cyclization (Basic Conditions)

Under basic conditions (e.g., K₂CO₃/Acetone or NaOH/H₂O), the phenolic hydroxyl is deprotonated to form a phenoxide anion.[1][3] This anion acts as an internal nucleophile, attacking the chloroethyl side chain to form 2,3-Dihydrobenzofuran (Coumaran).[3][2]

-

Critical Control Point: To avoid this cyclization when performing other substitutions, one must protect the phenol (e.g., as a benzyl ether) or avoid strong bases that favor the phenoxide formation.[1][3]

Figure 2: Divergent reactivity pathways controlled by pH conditions.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Chloroethyl)phenol from Tyrosol

Objective: Convert the primary alcohol to alkyl chloride while preserving the phenol.[2]

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Connect the condenser to a caustic scrubber (NaOH trap) to neutralize SO₂ and HCl gases.[3][2]

-

Dissolution: Charge the flask with Tyrosol (13.8 g, 100 mmol) and anhydrous Toluene (150 mL) . Add Pyridine (8.1 mL, 100 mmol) . Cool the mixture to 0°C in an ice bath.

-

Addition: Add Thionyl Chloride (SOCl₂, 8.0 mL, 110 mmol) dropwise over 30 minutes. Maintain temperature < 5°C.

-

Reaction: Once addition is complete, remove the ice bath and heat the mixture to 70°C for 3 hours. Monitor via TLC (30% EtOAc/Hexanes).[3][2]

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (200 mL). Extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash the combined organic layers with 1M HCl (to remove pyridine), then saturated NaHCO₃, and finally Brine. Dry over MgSO₄ and concentrate in vacuo.

-

Yield: Recrystallize from Hexanes/EtOAc to yield off-white needles (~12.5 g, 80% yield).

Protocol 2: Synthesis of N-Isopropyl-4-hydroxyphenethylamine (Sotalol Intermediate Analog)

Objective: Nucleophilic displacement of chloride by an amine.[2]

-

Reagents: Dissolve 4-(2-Chloroethyl)phenol (1.56 g, 10 mmol) in Ethanol (20 mL) .

-

Amine Addition: Add Isopropylamine (5 mL, excess) .

-

Conditions: Heat to reflux in a sealed pressure tube (or heavy-walled flask) for 12 hours. The excess amine acts as the base to scavenge HCl.[3][2]

-

Workup: Concentrate the solvent to remove ethanol and excess isopropylamine.[1][3][2]

-

Isolation: Dissolve residue in 1M HCl (20 mL) and wash with Ether (to remove unreacted phenol). Basify the aqueous layer to pH 10 with NaOH pellets.[3][2] Extract the product (free base) into DCM.

-

Salt Formation: Treat the DCM layer with HCl/Ether to precipitate the hydrochloride salt.[3][2]

Pharmaceutical Applications

4-(2-Chloroethyl)phenol is a versatile synthon in drug discovery:

-

Tyrosol Derivatives: It allows for the rapid generation of Tyrosol ethers and esters.[1][3][2]

-

Bioactive Phenethylamines: It serves as the "A-ring" precursor for dopamine analogs and adrenergic receptor ligands.[1][3][2]

-

Dihydrobenzofurans: The cyclized product (2,3-dihydrobenzofuran) is a core scaffold in neolignans and antioxidants.[1][3][2]

Safety and Handling (MSDS Summary)

References

-

PubChem. (2025).[1][3][2] Compound Summary: 4-(2-Chloroethyl)phenol.[1][2][4] National Library of Medicine.[2] Available at: [Link][1][3]

-

Velázquez, A. M., et al. (2005).[1][3][2] Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, M400.[1][3][2] (Cited for general phenolic handling protocols).[1][3][2][5] Available at: [Link][1][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Chloro-2-Ethylphenol | C8H9ClO | CID 29357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(2-Chloroethyl) phenol | 28145-35-9 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-(2-Chloroethyl)phenol (CAS: 28145-35-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Phenolic Intermediate

4-(2-Chloroethyl)phenol is a bifunctional organic compound featuring a phenol ring and a chloroethyl side chain. This unique combination of reactive sites—the nucleophilic aromatic ring, the acidic hydroxyl group, and the electrophilic chloroalkane tail—renders it a highly versatile intermediate in synthetic chemistry. While not as widely documented as some commodity chemicals, its structural motifs are of significant interest in medicinal chemistry and materials science. Phenolic compounds are integral to a vast number of biologically active molecules, though their application can sometimes be limited by rapid metabolism or poor bioavailability.[1] The presence of the chloroethyl group provides a reactive handle for introducing the 4-hydroxyphenethyl scaffold into larger molecules, a common feature in various pharmaceutical agents. This guide offers a senior application scientist's perspective on the synthesis, characterization, and potential applications of this valuable building block, with a focus on practical, field-proven insights for laboratory and development settings.

Physicochemical & Structural Properties

A foundational understanding of a compound's physical properties is critical for its effective use in synthesis, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| CAS Number | 28145-35-9 | N/A |

| Molecular Formula | C₈H₉ClO | N/A |

| Molecular Weight | 156.61 g/mol | N/A |

| Appearance | Colorless to light yellow liquid/solid | [2] |

| Melting Point | 56.8-57.5 °C | N/A |

| Boiling Point | 158-163 °C (at 10 Torr) | N/A |

| Density | 1.185 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 9.92 ± 0.15 (Predicted) | N/A |

Synthesis and Purification: A Practical Workflow

A robust and reproducible synthetic protocol is paramount. While numerous specific routes can be envisioned, a common and logical approach is the selective chlorination of the primary alcohol of 4-(2-hydroxyethyl)phenol (Tyrosol), a commercially available starting material. This transformation is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The causality behind this choice lies in the high reactivity of these reagents with primary alcohols and the formation of gaseous byproducts (SO₂ and HCl), which simplifies workup.

Proposed Synthesis Workflow

Caption: Proposed synthesis of 4-(2-Chloroethyl)phenol.

Step-by-Step Experimental Protocol (Representative)

This protocol is a self-validating system; successful isolation of the product with the expected characterization data confirms the efficacy of the procedure.

-

Preparation: To a solution of 4-(2-hydroxyethyl)phenol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

-

Chlorination: Add thionyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(2-chloroethyl)phenol.

Spectroscopic Characterization: Verifying the Structure

Structural confirmation is an non-negotiable step in synthesis. The following table outlines the expected spectroscopic data for 4-(2-chloroethyl)phenol based on its functional groups and data from analogous structures.[3][4]

| Technique | Expected Features |

| ¹H NMR | - Phenolic -OH: A broad singlet, typically between δ 4-7 ppm. - Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring. - Ethyl Chain (-CH₂CH₂Cl): Two triplets, one for the methylene group adjacent to the aromatic ring (~δ 2.8 ppm) and one for the methylene group adjacent to the chlorine (~δ 3.6 ppm). |

| ¹³C NMR | - Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm), with the carbon bearing the hydroxyl group being the most downfield (~δ 155 ppm).[4] - Ethyl Chain Carbons: Two signals in the aliphatic region, one for the benzylic carbon (~δ 38 ppm) and one for the carbon bearing the chlorine atom (~δ 45 ppm).[5] |

| IR Spectroscopy | - O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group.[3] - C-O Stretch: A strong band around 1200-1250 cm⁻¹. - Aromatic C=C Stretches: Medium intensity bands in the 1500-1600 cm⁻¹ region. - C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z 156. The presence of a characteristic M+2 peak at m/z 158 with approximately one-third the intensity of the M⁺ peak, due to the ³⁷Cl isotope, is a definitive indicator of a monochlorinated compound. - Fragmentation: A likely fragmentation pattern would involve the loss of the ethyl chloride side chain, leading to a base peak corresponding to the hydroxyphenyl cation. |

Applications in Drug Development and Research

The true value of 4-(2-chloroethyl)phenol lies in its utility as a versatile building block for creating diverse molecular architectures.

Intermediate for Active Pharmaceutical Ingredients (APIs)

Phenolic ethers are a cornerstone of many pharmaceuticals. The synthesis of beta-blockers, for instance, often involves the reaction of a substituted phenol with epichlorohydrin.[6] 4-(2-Chloroethyl)phenol serves as a precursor to the 4-(2-hydroxyethyl)phenyl moiety found in some drugs. Its analogue, 4-(2-methoxyethyl)phenol, is a key intermediate in the industrial synthesis of Metoprolol, a widely used cardioselective β₁-adrenergic receptor blocker.[7] This highlights the potential of 4-(2-chloroethyl)phenol in similar synthetic campaigns.

Caption: Reactivity and derivative potential.

Scaffold for Combinatorial Chemistry

The chloroethyl group is an excellent electrophilic handle for nucleophilic substitution reactions. This allows for the rapid generation of a library of compounds by reacting 4-(2-chloroethyl)phenol with various nucleophiles such as amines, thiols, and alkoxides. This approach is fundamental in the early stages of drug discovery for structure-activity relationship (SAR) studies.

Phenol Bioisosteres in Drug Design

While the phenolic hydroxyl group is often crucial for biological activity, it can also be a site of rapid metabolic glucuronidation or sulfation, leading to poor pharmacokinetic profiles. Medicinal chemists often replace the phenol group with bioisosteres—structurally different groups that retain similar biological activity but have improved metabolic stability.[1] 4-(2-Chloroethyl)phenol can be used in foundational studies to establish the importance of the phenol group before embarking on bioisosteric replacement strategies.

Safety and Handling

As with all phenolic and chlorinated compounds, proper safety precautions are essential. The following guidelines are based on typical Safety Data Sheet (SDS) information for related compounds.

| Aspect | Precaution | Rationale |

| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent skin and eye contact, which can cause irritation or burns. |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid creating dust or aerosols. | To prevent inhalation of vapors or dust, which may cause respiratory irritation. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases. | To maintain chemical stability and prevent hazardous reactions. |

| Disposal | Dispose of as hazardous waste in accordance with local, regional, and national regulations. Do not empty into drains. | To prevent environmental contamination. Phenolic compounds can be ecotoxic. |

| First Aid (In case of exposure) | Skin: Immediately wash with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention for all routes of significant exposure. | To mitigate harm from accidental exposure. |

Conclusion

4-(2-Chloroethyl)phenol (CAS 28145-35-9) is a valuable and versatile chemical intermediate. Its bifunctional nature provides synthetic chemists with multiple avenues for molecular elaboration, making it a key building block for constructing complex molecules, particularly within the pharmaceutical industry. A thorough understanding of its properties, a reliable synthetic protocol, and stringent adherence to safety measures are the cornerstones of leveraging this compound's full potential in research and development. This guide provides the foundational, experience-driven knowledge necessary for its effective and safe utilization in a professional scientific setting.

References

- DE3318791A1 - Process for the preparation of 2-chlorophenol - Google Patents.

-

Production of 4-hydroxyphenethyl alcohol - European Patent Office - EP 0449603 A1. Available at: [Link]

-

Method for producing 4-(2'-methoxyethyl) phenol - European Patent Office - EP 0449602 A1. Available at: [Link]

- EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents.

-

Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(1), M400. Available at: [Link]

-

Total Synthesis of Chrysosporazines B and C - American Chemical Society. Available at: [Link]

- EP0449603A1 - Production of 4-hydroxyphenethyl alcohol - Google Patents.

-

(PDF) Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol) - ResearchGate. Available at: [Link]

- RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol - Google Patents.

-

Phenol, 4-chloro-2-methyl- - NIST WebBook. Available at: [Link]

-

Synthesis and pharmacology of potential beta-blockers - PubMed. Available at: [Link]

-

A Comprehensive Review on Beta Blockers Synthesis Methods - Journal of Medicinal and Medical Chemistry. Available at: [Link]

-

1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester... - ResearchGate. Available at: [Link]

-

Phenol (bio)isosteres in drug design and development - ResearchGate. Available at: [Link]

-

4-hydroxyphenethyl alcohol, 501-94-0 - The Good Scents Company. Available at: [Link]

-

Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available at: [Link]

-

4-(2-chloroethyl)phenol (28145-35-9) - Chemchart. Available at: [Link]

-

Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes - ResearchGate. Available at: [Link]

-

2-Methoxy-4-chloro-phenol - NIST WebBook. Available at: [Link]

-

13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation... - Doc Brown's Chemistry. Available at: [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. Available at: [Link]

-

4-Hydroxyphenyl ethanol | CAS#:501-94-0 | Chemsrc. Available at: [Link]

-

Mass Spectrometric Detection of Phenols using the Gibbs Reaction - Purdue Chemistry. Available at: [Link]

-

Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - NIH. Available at: [Link]

-

3-(2-Chloroethyl)phenol | C8H9ClO | MD Topology | NMR | X-Ray. Available at: [Link]

-

Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Mechanism of DNA Alkylation by 4-(2-Haloethyl)phenols

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning DNA alkylation by 4-(2-haloethyl)phenols. It is intended for researchers, scientists, and drug development professionals engaged in oncology, toxicology, and medicinal chemistry. We will explore the bioactivation cascade, the pivotal role of the quinone methide intermediate, the influence of the halogen substituent, and the resultant DNA adducts, providing both mechanistic insights and practical experimental guidance.

Introduction: The Double-Edged Sword of Phenolic Alkylating Agents

4-(2-Haloethyl)phenols represent a class of compounds with significant biological activity, primarily stemming from their ability to alkylate DNA. This reactivity makes them both potential therapeutic agents in oncology and subjects of toxicological concern. The core of their activity lies in a fascinating bioactivation process that transforms a relatively stable phenol into a highly electrophilic species capable of covalently modifying the genetic material. Understanding this mechanism is paramount for the rational design of novel anticancer drugs and for assessing the genotoxic risk of related environmental or metabolic compounds.

The central hypothesis, now well-supported by extensive research, is that these compounds undergo an intramolecular cyclization to form a highly reactive p-quinone methide. This intermediate is the ultimate alkylating agent, readily attacking nucleophilic sites on DNA bases. This guide will dissect this process, from the initial activation step to the final DNA adducts, grounding the discussion in established chemical principles and experimental evidence.

The Bioactivation Pathway: Unmasking the Reactive Intermediate

The journey from a stable 4-(2-haloethyl)phenol to a DNA-alkylating agent is a multi-step process initiated by the deprotonation of the phenolic hydroxyl group. This seemingly simple acid-base reaction is the critical trigger for the entire cascade.

The Role of the Phenolic Hydroxyl Group

The phenolic hydroxyl group serves two crucial functions. Firstly, its acidity allows for deprotonation under physiological conditions, forming a phenoxide ion. This dramatically increases the electron-donating capacity of the aromatic ring, which is essential for the subsequent step. Secondly, the oxygen atom of the resulting phenoxide acts as an internal nucleophile, attacking the carbon atom bearing the halogen.

Intramolecular Cyclization and Quinone Methide Formation

Following deprotonation, the phenoxide undergoes an intramolecular SN2-type reaction. The phenoxide oxygen attacks the ethyl side chain, displacing the halide ion as a leaving group. This cyclization event forms a transient spiro-cyclopropane intermediate which rapidly rearranges to the more stable p-quinone methide.

The formation of the quinone methide is the rate-determining step in the bioactivation of many phenolic compounds.[1] Quinone methides are highly electrophilic Michael acceptors due to the polarized nature of their exocyclic methylene group.[2] This high reactivity is the driving force behind their ability to alkylate biological macromolecules.

Diagram: Bioactivation of 4-(2-Haloethyl)phenol to a Quinone Methide

Caption: Bioactivation of 4-(2-haloethyl)phenol to a reactive quinone methide.

The Influence of the Halogen Leaving Group

The nature of the halogen atom in the 2-haloethyl side chain significantly influences the rate of quinone methide formation. The efficiency of the intramolecular cyclization is directly related to the leaving group ability of the halide. In nucleophilic substitution reactions, weaker bases are better leaving groups.[3] Therefore, the order of leaving group ability for the halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[3]

This trend directly translates to the reactivity of 4-(2-haloethyl)phenols. The corresponding 4-(2-iodoethyl)phenol is expected to form the quinone methide most rapidly, followed by the bromo and then the chloro derivatives. The fluoro derivative is generally considered to be unreactive in this context due to the poor leaving group ability of the fluoride ion. This halogen-dependent reactivity has profound implications for the biological activity and cytotoxicity of these compounds.

The Mechanism of DNA Alkylation

Once formed, the highly electrophilic quinone methide readily reacts with nucleophilic sites within the DNA double helix. This results in the formation of stable, covalent DNA adducts, which can lead to mutations, cell cycle arrest, and ultimately, cell death.

Nucleophilic Attack by DNA Bases

The primary targets for alkylation by quinone methides are the nucleophilic nitrogen and oxygen atoms of the DNA bases.[4] Experimental evidence suggests that the exocyclic amino groups of purine residues are particularly susceptible to attack. The most common sites of adduction are:

-

N7 of Guanine: The N7 position of guanine is a highly nucleophilic site in the major groove of DNA and is a frequent target for many alkylating agents.

-

N3 of Adenine: The N3 position of adenine, located in the minor groove, is another key site of alkylation.

-

Exocyclic Amino Groups: The N² of guanine and the N⁶ of adenine are also significant targets for quinone methide adduction.

The formation of these adducts disrupts the normal base pairing and helical structure of DNA, interfering with critical cellular processes such as replication and transcription.

Diagram: DNA Alkylation by a Quinone Methide

Caption: Nucleophilic attack of DNA bases on the electrophilic quinone methide.

Quantitative Analysis of Reactivity and Cytotoxicity

| Compound Class | Relative Rate of Quinone Methide Formation | Expected Cytotoxicity | Key Factors |

| 4-(2-Iodoethyl)phenol | Highest | Highest | Excellent leaving group (I⁻) |

| 4-(2-Bromoethyl)phenol | High | High | Good leaving group (Br⁻) |

| 4-(2-Chloroethyl)phenol | Moderate | Moderate | Fair leaving group (Cl⁻) |

| 4-(2-Fluoroethyl)phenol | Very Low / Negligible | Very Low / Negligible | Poor leaving group (F⁻) |

| Alkylphenols (general) | Varies with alkyl group | Correlates with QM formation | Stability of the benzylic carbocation character of the QM |

Table 1: Predicted relative reactivity and cytotoxicity of 4-(2-haloethyl)phenols based on the leaving group ability of the halogen.

Studies on other para-alkylphenols have shown a correlation between the rate of quinone methide formation and cytotoxicity. For instance, the rate of glutathione conjugate formation (a marker for quinone methide production) for a series of 4-alkylphenols was found to be 4-isopropylphenol > 4-ethylphenol > 4-methylphenol, which correlated with their observed toxicity in liver slices.[5]

Experimental Protocols

The study of DNA alkylation by 4-(2-haloethyl)phenols necessitates robust experimental methodologies. Below are outlines for the synthesis of a model compound and the analysis of its DNA adducts.

Synthesis of 4-(2-Bromoethyl)phenol

A common route to 4-(2-bromoethyl)phenol involves the reduction of a corresponding acetophenone derivative followed by bromination of the resulting alcohol. A more direct approach starts from 4-(2-hydroxyethyl)phenol.

Protocol: Synthesis of 4-(2-Bromoethyl)phenol from 4-(2-hydroxyethyl)phenol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(2-hydroxyethyl)phenol in a suitable solvent such as dichloromethane.

-

Bromination: Cool the solution in an ice bath and slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice-cold water.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note: This is a generalized procedure and should be optimized for specific laboratory conditions and safety protocols.

Quantification of DNA Adducts by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of DNA adducts.[6][7]

Protocol: In Vitro DNA Adduct Formation and Analysis

-

Incubation: Incubate the 4-(2-haloethyl)phenol of interest with calf thymus DNA in a buffered solution (e.g., phosphate buffer, pH 7.4) at 37°C for a defined period (e.g., 24 hours).

-

DNA Isolation: Precipitate the DNA by adding cold ethanol and centrifuge to pellet the DNA. Wash the DNA pellet with 70% ethanol to remove any unreacted compound.

-

Enzymatic Hydrolysis: Resuspend the purified DNA in a buffer containing a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase) to digest the DNA into individual deoxynucleosides.

-

Sample Preparation: Centrifuge the hydrolysate to pellet any undigested material and transfer the supernatant containing the deoxynucleosides to an HPLC vial.

-

HPLC-MS/MS Analysis:

-

Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and separate the deoxynucleosides using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).[4]

-

Mass Spectrometry: The eluent from the HPLC is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer.

-

Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. For each target adduct, a specific precursor ion (the protonated molecular ion of the adducted deoxynucleoside) and a characteristic product ion (a fragment of the adduct, often the adducted base itself) are monitored.

-

-

Quantification: Quantify the amount of each adduct by comparing the peak area of the MRM transition to a standard curve generated from synthetic standards of the specific DNA adducts.

Diagram: Experimental Workflow for DNA Adduct Analysis

Caption: A typical workflow for the analysis of DNA adducts.

Conclusion and Future Directions

The DNA alkylating activity of 4-(2-haloethyl)phenols is a direct consequence of their metabolic transformation into highly electrophilic quinone methides. The efficiency of this bioactivation is critically dependent on the nature of the halogen substituent, following the established trend of leaving group ability. The resulting quinone methides form covalent adducts with DNA, primarily at the N7 and N³ positions of purine bases, leading to genotoxicity and cytotoxicity.

This detailed mechanistic understanding provides a solid foundation for the development of novel therapeutic agents that can be selectively activated in tumor environments. Future research should focus on obtaining direct comparative quantitative data on the reactivity and cytotoxicity of a homologous series of 4-(2-haloethyl)phenols. Furthermore, computational studies modeling the transition states of quinone methide formation for different halogens would provide deeper insights into the reaction energetics. The development of targeted drug delivery systems that can exploit the unique bioactivation mechanism of these compounds holds significant promise for the future of cancer chemotherapy.

References

-

Zhang, Y., et al. (2015). Theoretical Confirmation of the Quinone Methide Hypothesis for the Condensation Reactions in Phenol-Formaldehyde Resin Synthesis. Molecules, 20(9), 15684-15703. [Link]

-

Zhang, Y., et al. (2015). (PDF) Theoretical Confirmation of the Quinone Methide Hypothesis for the Condensation Reactions in Phenol-Formaldehyde Resin Synthesis. ResearchGate. [Link]

-

Richard, J. P., et al. (2011). The Generation and Reactions of Quinone Methides. Advances in Physical Organic Chemistry, 45, 1-64. [Link]

-

Goel, A., & Chang, D. K. (2004). DNA alkylation and DNA methylation: cooperating mechanisms driving the formation of colorectal adenomas and adenocarcinomas?. Journal of the National Cancer Institute, 96(24), 1842-1847. [Link]

-

Thompson, D. C., et al. (1995). Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity. Chemical research in toxicology, 8(4), 561-566. [Link]

-

Yun, B. H., et al. (2020). DNA adducts: Formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass spectrometry reviews, 39(1-2), 55-82. [Link]

-

Toteva, M. M., & Richard, J. P. (2011). Formation and Stability of Simple Quinone Methides. The Journal of organic chemistry, 76(19), 7805-7814. [Link]

-

European Patent Office. (1991). Method for producing 4-(2'-methoxyethyl) phenol. EP 0449602 A1. [Link]

-

Thompson, D. C., Perera, K., & Krol, E. S. (1995). Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity. Chemical research in toxicology, 8(4), 561–566. [Link]

-

Turesky, R. J. (2018). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship. [Link]

-

Tang, M. S., et al. (2019). Biosynthesis of DNA-Alkylating Antitumor Natural Products. Molecules, 24(22), 4038. [Link]

-

Yun, B. H., Guo, J., Bellamri, M., & Turesky, R. J. (2020). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass spectrometry reviews, 39(1-2), 55–82. [Link]

-

Toteva, M. M., & Richard, J. P. (2011). Formation and Stability of Simple Quinone Methides. Journal of the American Chemical Society, 133(40), 16092-16103. [Link]

-

Lee, Y. T., et al. (2005). Cytotoxicity of phenolic acid phenethyl esters on oral cancer cells. Cancer letters, 223(1), 19-25. [Link]

-

LibreTexts Chemistry. (2022). 8.5: Leaving Groups. [Link]

-

Bolton, J. L., & Penning, T. M. (2015). Decoding the Catalytic Strategy for DNA Alkylation Repair by AlkA: Insights from MD Simulations and QM/MM Calculations. ChemRxiv. [Link]

-

Knecht, A., et al. (2013). DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene. Toxicology letters, 223(2), 224-234. [Link]

-

Pachołek, M., et al. (2023). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. Molecules, 28(13), 5122. [Link]

- Google Patents. (2006). Method for preparing 4-(2-aminoethyl)phenol. RU2218326C2.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Generation and Reactions of Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-(2-Bromoethyl)phenol | SIELC Technologies [sielc.com]

- 5. Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA adducts: Formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

Strategic Synthesis of Spiro[2.5]octa-1,4-dien-3-one: The Ipso-Alkylation of 4-(2-Chloroethyl)phenol

[1]

Executive Summary & Chemical Rationale

The transformation of 4-(2-chloroethyl)phenol into spiro[2.5]octa-1,4-dien-3-one represents a classic yet sophisticated application of intramolecular ipso-alkylation .[1] For drug development professionals, this reaction is more than a curiosity; it is a gateway to the spiro[2.5]dienone scaffold, a high-

The core challenge in this synthesis is the Ambident Nucleophile Paradox . Upon deprotonation, the phenoxide anion can attack the electrophilic alkyl chloride via two distinct pathways:

-

O-Alkylation (Kinetic/Common): Attack by the oxygen atom yields 2,3-dihydrobenzofuran .

-

C-Alkylation (Thermodynamic/Ipso): Attack by the para-carbon yields the desired spiro[2.5]dienone .

This guide details the specific conditions required to suppress the intuitive O-alkylation pathway and force the formation of the spiro-cycle, providing a reproducible, self-validating protocol.

Mechanistic Architecture

To control the reaction, one must understand the electronic distribution of the intermediate phenoxide. The para-carbon possesses significant nucleophilic character due to resonance delocalization.

The Divergent Pathway

The following diagram illustrates the critical bifurcation point between the formation of the heterocyclic ether (benzofuran) and the carbocyclic spiro-compound.

Figure 1: Mechanistic divergence in the alkylation of 4-(2-chloroethyl)phenol. Solvent and counter-ion selection dictate the pathway.

Critical Reaction Parameters

The success of this protocol hinges on "Solvent-Cage Engineering." We must shield the oxygen atom from acting as a nucleophile.[2]

Solvent Selection: The Protic Shield

Using aprotic polar solvents (DMF, DMSO) leaves the phenoxide oxygen "naked" and highly reactive, leading almost exclusively to O-alkylation (dihydrobenzofuran).[1]

-

The Solution: Use tert-Butanol (t-BuOH) .[2]

-

The Logic: t-BuOH forms strong hydrogen bonds with the phenoxide oxygen. This "solvation shell" sterically hinders the oxygen from attacking the alkyl chloride. The para-carbon, being less solvated and "softer," becomes the accessible nucleophile for the intramolecular attack.[1]

Base Selection: The Steric Gatekeeper

-

The Standard: Potassium tert-butoxide (t-BuOK) .

-

The Logic: The bulky potassium cation (

) associates tightly with the oxygen in t-BuOH, further blocking the O-alkylation trajectory. Smaller bases (NaOH, NaH) or those with sequestered cations (e.g., using 18-crown-6) often revert selectivity to O-alkylation.[1]

Data Summary: Solvent Effects on Selectivity

Table 1: Impact of reaction conditions on product distribution (Generalized from spiro-dienone literature).

| Solvent | Base | Temperature | Major Product | Mechanism Note |

| t-BuOH | t-BuOK | Reflux | Spiro[2.5]dienone (>85%) | H-bonding shields Oxygen; C-attack favored.[1] |

| DMF | NaH | 0°C - RT | Dihydrobenzofuran (>90%) | Naked anion; O-attack kinetically dominant. |

| EtOH | EtONa | Reflux | Mixed / Polymer | Nucleophilic solvent competes; poor selectivity. |

| Benzene | t-BuOK | Reflux | Spiro[2.5]dienone | Non-polar medium aggregates ion pairs, shielding O. |

Experimental Protocol: The "Winstein-Dreiding" Method

This protocol is adapted for high-purity synthesis of the spiro precursor.

Reagents

-

Substrate: 4-(2-Chloroethyl)phenol (1.0 eq)[1]

-

Base: Potassium tert-butoxide (t-BuOK) (1.1 - 1.5 eq)[1]

-

Solvent: Anhydrous tert-Butanol (t-BuOH) [Primary] or Benzene [Secondary]

-

Atmosphere: Dry Nitrogen or Argon[1]

Step-by-Step Methodology

-

Preparation of Base Solution:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve t-BuOK (1.2 eq) in anhydrous t-BuOH (0.1 M concentration relative to substrate).

-

Note: Ensure the t-BuOH is warm/liquid (MP is ~25°C).

-

-

Substrate Addition:

-

Dissolve 4-(2-chloroethyl)phenol in a minimum volume of t-BuOH.

-

Add the phenol solution dropwise to the stirring base solution at room temperature. The solution will likely turn yellow/orange due to phenoxide formation.

-

-

Cyclization (The Critical Phase):

-

Heat the reaction mixture to reflux (approx. 83°C) .

-

Monitor via TLC or LC-MS.[1]

-

Endpoint: Disappearance of the starting phenol. Reaction time is typically 1–3 hours.

-

Self-Validation Check: If TLC shows a spot moving slightly less polar than the starting material (dihydrobenzofuran) vs. a distinct new spot (spiro), adjust temperature. Spiro compounds often fluoresce or stain distinctively.

-

-

Workup (Neutralization):

-

Cool to room temperature.

-

Crucial: Pour the mixture into cold water or saturated NH₄Cl . Do not use strong acid, as spiro[2.5]dienones are acid-sensitive and can undergo rearrangement (see Section 5).

-

Extract with diethyl ether or dichloromethane (DCM).

-

-

Purification:

-

Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

-

Isolation: The spiro compound is often unstable on silica gel. Rapid filtration through neutral alumina or recrystallization (from hexane/ether) is preferred.

-

Downstream Utility & Rearrangement Risks

The spiro[2.5]octa-1,4-dien-3-one is a "loaded spring."[1] It possesses high ring strain (cyclopropane fused to cyclohexadiene). Researchers must be aware of its reactivity profile during storage and use.

Acid-Catalyzed Rearrangement

In the presence of acid (H+), the spiro cyclopropane ring opens to restore aromaticity, typically yielding 4-(2-hydroxyethyl)phenol or rearranged phenethyl derivatives. This is why non-acidic workup is vital.

Photochemical Rearrangement

Irradiation (

Figure 2: Operational workflow for synthesis and troubleshooting.

References

-

Dreiding, A. S. (1963). The Chemistry of Spiro[2.5]octa-1,4-dien-3-one. Helvetica Chimica Acta, 46(6).[1]

-

Winstein, S., & Baird, R. (1957).[1] The Ar1-3 Participation. Journal of the American Chemical Society.[3] (Foundational work on spiro-intermediates).

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Context on spiro-scaffolds in drug discovery).

-

Corey, E. J., et al. (1975).[1] Synthesis of spirodienones via intramolecular ipso-alkylation. Journal of the American Chemical Society.[3]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Metoprolol Utilizing 4-(2-Methoxyethyl)phenol as a Key Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synthesis of a Cardio-Selective Beta-Blocker

Metoprolol is a widely prescribed cardioselective β-1 adrenergic receptor blocker, indispensable in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] Its synthesis is a cornerstone of pharmaceutical chemistry, demanding a robust, efficient, and scalable process. This document provides a detailed guide to the industrial synthesis of Metoprolol.

While various synthetic routes are conceivable, the most established and industrially viable pathway commences with 4-(2-methoxyethyl)phenol. This precursor is favored due to its chemical stability and the efficiency with which it can be converted to the final active pharmaceutical ingredient (API). This application note will elucidate the two-step synthesis from 4-(2-methoxyethyl)phenol, offering detailed protocols, mechanistic insights, and data presentation to empower researchers in the replication and optimization of this critical process.

Synthetic Pathway Overview

The synthesis of Metoprolol from 4-(2-methoxyethyl)phenol is a well-documented two-step process.[1][2]

-

Epoxidation: The process begins with the reaction of 4-(2-methoxyethyl)phenol with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base. This step forms the crucial epoxide intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.

-

Amination: The subsequent step involves the ring-opening of the epoxide intermediate with isopropylamine, which yields the final product, Metoprolol.

This synthetic route is highly adaptable and can be modified for the preparation of enantiomerically pure Metoprolol by utilizing chiral epichlorohydrin.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the sequential conversion of 4-(2-methoxyethyl)phenol to Metoprolol.

Caption: Synthetic workflow from 4-(2-methoxyethyl)phenol to Metoprolol.

Part 1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (Epoxide Intermediate)

This initial step involves a nucleophilic substitution reaction where the phenoxide ion of 4-(2-methoxyethyl)phenol attacks epichlorohydrin. The base is crucial as it deprotonates the phenol, forming the more nucleophilic phenoxide.

Protocol for Epoxidation

-

Reagent Preparation: In a suitable reactor, dissolve sodium hydroxide or potassium hydroxide in deionized water to create a 25% (w/v) solution.[3]

-

Reaction Setup: Charge the reactor with 4-(2-methoxyethyl)phenol and the prepared aqueous base solution. A typical molar ratio of base to phenol is approximately 1.1:1.[3]

-

Epichlorohydrin Addition: Slowly add epichlorohydrin to the reaction mixture. The molar ratio of epichlorohydrin to 4-(2-methoxyethyl)phenol is typically maintained at a slight excess, around 1.05:1.

-

Reaction Conditions: The reaction is exothermic and should be carefully controlled. Maintain the temperature between 40-45°C for a duration of 3 to 5 hours.[3]

-

Work-up and Isolation:

-

Upon completion, allow the mixture to cool and separate the aqueous and organic layers.

-

Wash the organic phase multiple times with water until the pH of the washings is neutral (pH 7-8). This step is critical for the purity of the epoxide.[3]

-

Remove residual water from the organic phase via azeotropic distillation under vacuum at a temperature below 55°C.[3]

-

The resulting product is the epoxide intermediate, which can be used in the next step without further purification. A purity of 97-99% can be achieved with a yield of 93-95%.[3]

-

Data Presentation: Reaction Parameters for Epoxidation

| Parameter | Condition 1 | Condition 2 |

| Base | Sodium Hydroxide | Potassium Hydroxide |

| Solvent | Aqueous | Aqueous |

| Temperature | 0-25°C[4] | 40-45°C[3] |

| Reaction Time | 15-20 hours[4] | 3-5 hours[3] |

| Yield | Not Specified | 93-95%[3] |

Part 2: Synthesis of Metoprolol from the Epoxide Intermediate

In this final step, the epoxide ring is opened by isopropylamine. The amine preferentially attacks the less sterically hindered carbon of the epoxide, leading to the formation of Metoprolol.

Protocol for Amination

-

Reaction Setup: The purified epoxide intermediate is reacted with isopropylamine. This reaction can be carried out in an aqueous medium or in the absence of a solvent.

-

Reagent Addition: Add the epoxide intermediate to an excess of aqueous isopropylamine. The temperature during this addition should be maintained between 10-25°C.[3]

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to 50-55°C and maintained for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

-

Work-up and Purification:

-

After the reaction is complete, the excess isopropylamine and water are removed by distillation.

-

The crude Metoprolol base is then purified. This can be achieved by crystallization from a suitable solvent, such as acetone, to yield the final product.[5]

-

Data Presentation: Reaction Parameters for Amination

| Parameter | Condition 1 | Condition 2 |

| Solvent | Aqueous Isopropylamine[4] | Isopropyl alcohol[6] |

| Temperature | 30°C[4] | Reflux Temperature[6] |

| Pressure | Atmospheric | 275 - 315 kPa[6] |

| Molar Ratio (Epoxide:Isopropylamine) | 1:large excess[4] | Not Specified |

Characterization and Quality Control

The identity and purity of the synthesized Metoprolol should be confirmed using a variety of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and quantify any impurities.[7]

-

Mass Spectrometry (MS): To confirm the molecular weight of Metoprolol.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the compound and confirm the successful synthesis.[8]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the Metoprolol molecule.[8]

-

UV-Visible Spectroscopy: Can be used for quantitative estimation of Metoprolol Succinate, with a maximum absorbance at 222 nm.[9]

Conclusion

The synthesis of Metoprolol from 4-(2-methoxyethyl)phenol is a well-established and efficient process. By carefully controlling the reaction parameters as outlined in these protocols, researchers can achieve high yields and purity of the final product. The provided application notes serve as a comprehensive guide for the laboratory-scale synthesis of this vital pharmaceutical agent, with the potential for scalability to industrial production.

References

- Google Patents.

-

Quick Company. Improved Synthesis And Preparation Of Metoprolol And Its Salts. [Link]

-

Eureka | Patsnap. Preparation method of metoprolol intermediate. [Link]

-

Wikipedia. Metoprolol. [Link]

- Google Patents. US20050107635A1 - Metoprolol manufacturing process.

- Google Patents. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.

-

Research Journal of Pharmacy and Technology. Comprehensive Investigation and Exploration of Metoprolol Impurities. [Link]

-

ResearchGate. Synthesis of (S)-metoprolol ((S)-3) via a four step route including.... [Link]

-

SciSpace. Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. [Link]

-

Justia Patents. synthesis and preparations of metoprolol and its salts. [Link]

- Google Patents.

-

ACG Publications. Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). [Link]

- Google Patents. New pharmaceutical preparation with controlled release of metoprolol, a method for the manufacture thereof and the use of the ne.

-

ResearchGate. (PDF) METHODS OF METOPROLOL ANALYSIS IN DRUGS AND BIOLOGICAL FLUIDS: REVIEW AND SUGGESTIONS. [Link]

- Google Patents. US2659710A - Phenol alcohol-epichlorohydrin reaction products.

- Google Patents. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.

-

Indo American Journal of Pharmaceutical Research. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF METOPROLOL SUCCINATE USING UV-VISIBLE SPECTROSCOPY. [Link]

-

ResearchGate. Reaction of epi chlorohydrin with penta chlorophenol. [Link]

-

Scholars' Mine. Halogenated epoxide-phenol reactions A mechanism study. [Link]

-

National Institutes of Health. Spectrophotometric Determination of Metoprolol Tartrate in Pharmaceutical Dosage Forms on Complex Formation with Cu(II). [Link]

-

Justia Patents. Method for producing 4-(2'-methoxyethyl)phenol. [Link]

-

FooDB. Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695). [Link]

-

Eurochem Engineering. Dehydroclorination of chlorohydrins to epichlorohydrin. [Link]

-

Scholars Research Library. Analytical Method Development and Validation of Spectroscopic Method for Estimation of Metoprolol Succinate. [Link]

-

WordPress.com. Epichlorohydrin. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]

- 3. US20050107635A1 - Metoprolol manufacturing process - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents [patents.google.com]

- 6. Improved Synthesis And Preparation Of Metoprolol And Its Salts [quickcompany.in]

- 7. scispace.com [scispace.com]

- 8. rjptonline.org [rjptonline.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Application Notes and Protocols: Synthesis of CC-1065 Analogs Utilizing 4-(2-Chloroethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-(2-Chloroethyl)phenol in the Synthesis of Potent DNA Alkylating Agents

The natural product CC-1065 and its synthetic analogs, such as the duocarmycins, represent a class of exceptionally potent antitumor agents.[1] Their remarkable cytotoxicity stems from their ability to sequence-selectively alkylate DNA, leading to cell death.[2] A key structural motif responsible for this activity is the cyclopropabenzindolone (CBI) core, which contains a reactive cyclopropane ring. The synthesis of analogs with modified CBI subunits is a crucial area of research aimed at optimizing the therapeutic index of these compounds.[3]

This document provides a comprehensive guide to the application of 4-(2-chloroethyl)phenol as a versatile starting material for the synthesis of seco-CBI (1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benz[e]indole) analogs, which are immediate precursors to the active cyclopropane-containing drugs. The strategic use of 4-(2-chloroethyl)phenol offers a convergent and adaptable route to these complex molecules. We will delve into the rationale behind each synthetic step, providing detailed, field-tested protocols to enable researchers to confidently navigate this synthetic landscape.

Synthetic Strategy Overview: A Multi-Step Approach to seco-CBI-Indole Analogs

The overall synthetic strategy is a multi-step sequence that begins with the protection of the phenolic hydroxyl group of 4-(2-chloroethyl)phenol, followed by the construction of the dihydrobenz[e]indolone core, and culminates in the coupling with a desired indole moiety. This modular approach allows for the late-stage introduction of diverse indole units, facilitating the generation of a library of analogs for structure-activity relationship (SAR) studies.

Caption: Synthetic workflow from 4-(2-Chloroethyl)phenol to seco-CBI-indole analogs.

Part 1: Synthesis of the Dihydrobenz[e]indolone Core

Step 1: Protection of the Phenolic Hydroxyl Group

Rationale: The initial step involves the protection of the acidic phenolic proton of 4-(2-chloroethyl)phenol to prevent interference with subsequent basic or organometallic reagents. A common and robust protecting group for this purpose is the methyl ether, which is stable under a wide range of reaction conditions and can be cleaved at a later stage if the free phenol is required for biological activity.

Protocol 1: Methylation of 4-(2-Chloroethyl)phenol

-

Materials:

-

4-(2-Chloroethyl)phenol

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure: a. To a solution of 4-(2-chloroethyl)phenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq). b. Stir the suspension vigorously and add dimethyl sulfate (1.2 eq) dropwise at room temperature. c. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). d. Upon completion, cool the mixture to room temperature and filter off the inorganic salts. e. Concentrate the filtrate under reduced pressure. f. Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 1-(2-chloroethyl)-4-methoxybenzene.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 4-(2-Chloroethyl)phenol | 156.61 | 1.0 | (User defined) |

| Potassium Carbonate | 138.21 | 1.5 | (Calculated) |

| Dimethyl Sulfate | 126.13 | 1.2 | (Calculated) |

Step 2: Conversion of the Chloroethyl Group to a Primary Amine

Rationale: The next crucial transformation is the conversion of the chloroethyl moiety into a primary amine, which is essential for the subsequent cyclization step. The Gabriel synthesis is a reliable and widely used method for this purpose, as it avoids the over-alkylation often observed in direct amination with ammonia.[4] This method utilizes phthalimide as an ammonia surrogate.[1]

Protocol 2: Gabriel Synthesis of 4-Methoxyphenethylamine

-

Materials:

-

1-(2-Chloroethyl)-4-methoxybenzene

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

-

Procedure: a. To a solution of 1-(2-chloroethyl)-4-methoxybenzene (1.0 eq) in DMF, add potassium phthalimide (1.1 eq). b. Heat the reaction mixture to 80-90 °C and stir until TLC analysis indicates complete consumption of the starting material. c. Cool the reaction mixture and pour it into water. d. Collect the precipitated N-(4-methoxyphenylethyl)phthalimide by filtration and wash with water. e. Suspend the crude phthalimide derivative in ethanol and add hydrazine hydrate (2.0 eq). f. Heat the mixture to reflux. A white precipitate of phthalhydrazide will form. g. After completion of the reaction (monitored by TLC), cool the mixture and acidify with concentrated HCl. h. Filter off the phthalhydrazide precipitate. i. Concentrate the filtrate, and then basify the aqueous solution with NaOH to pH > 12. j. Extract the liberated 4-methoxyphenethylamine with dichloromethane. k. Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to afford the desired amine.

Step 3: Chloroacetylation of 4-Methoxyphenethylamine

Rationale: The primary amine is then acylated with chloroacetyl chloride to introduce the necessary functionality for the subsequent intramolecular cyclization. This reaction is typically straightforward and high-yielding.

Protocol 3: Synthesis of N-(4-methoxyphenylethyl) chloroacetamide

-

Materials:

-

4-Methoxyphenethylamine

-

Chloroacetyl chloride

-

Triethylamine (TEA) or Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure: a. Dissolve 4-methoxyphenethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane and cool the solution to 0 °C in an ice bath. b. Add a solution of chloroacetyl chloride (1.1 eq) in dichloromethane dropwise to the stirred amine solution. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. d. Quench the reaction by adding water. e. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(4-methoxyphenylethyl) chloroacetamide.

Step 4: Intramolecular Friedel-Crafts Cyclization

Rationale: This is the key ring-forming step to construct the tricyclic dihydrobenz[e]indolone core. The reaction proceeds via an intramolecular Friedel-Crafts type acylation, where the electron-rich aromatic ring attacks the electrophilic carbon of the chloroacetamide moiety. A Lewis acid, such as aluminum chloride (AlCl₃), is typically required to catalyze this transformation. The Bischler-Napieralski reaction is a related and effective method for such cyclizations.[5]

Protocol 4: Synthesis of 7-Methoxy-2,3-dihydro-1H-benzo[e]indol-4(5H)-one

-

Materials:

-

N-(4-methoxyphenylethyl) chloroacetamide

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Crushed ice

-

Hydrochloric acid (HCl, 1M)

-

Ethyl acetate

-

-

Procedure: a. To a suspension of anhydrous aluminum chloride (3.0 eq) in dichloromethane at 0 °C, add a solution of N-(4-methoxyphenylethyl) chloroacetamide (1.0 eq) in dichloromethane dropwise. b. After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux. c. Monitor the reaction progress by TLC. d. Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. e. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate. f. Wash the combined organic extracts with water and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. h. Purify the crude product by column chromatography on silica gel to afford the tricyclic ketone.

Part 2: Elaboration and Coupling to form seco-CBI-Indole Analogs

The synthesized dihydrobenz[e]indolone core serves as a versatile platform for the elaboration into various seco-CBI analogs. This typically involves the introduction of the chloromethyl group and deprotection of the phenol (if a cleavable protecting group was used initially), followed by coupling with a desired indole-2-carboxylic acid.

Caption: Elaboration and final coupling to yield seco-CBI-indole analogs.

Protocol 5: Synthesis of a Representative seco-CBI-Indole Analog

This protocol is a generalized representation. Specific conditions may need to be optimized based on the nature of the indole moiety and any other functional groups present.

-

N-Protection: The secondary amine of the dihydrobenz[e]indolone is typically protected, for example, with a Boc group, to prevent side reactions in subsequent steps.

-

Functional Group Manipulations:

-

Reduction of the Ketone: The ketone can be reduced to a hydroxyl group using a suitable reducing agent like sodium borohydride.

-

Chlorination: The resulting alcohol is then converted to the corresponding chloride, often using thionyl chloride or a similar chlorinating agent. This introduces the "seco" chloromethyl functionality.

-

Demethylation: If the final product requires a free phenol for biological activity, the methyl ether is cleaved using a reagent such as boron tribromide (BBr₃).

-

-

Amide Coupling: a. The deprotected and functionalized seco-CBI precursor (1.0 eq) is dissolved in a suitable solvent such as DMF. b. To this solution, add the desired indole-2-carboxylic acid (1.1 eq), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), and an additive like 1-hydroxybenzotriazole (HOBt, 1.2 eq). c. Add a base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS). d. Work-up the reaction by diluting with ethyl acetate and washing with aqueous solutions to remove the coupling reagents and byproducts. e. Dry the organic layer, concentrate, and purify the final seco-CBI-indole analog by column chromatography.

| Reaction Step | Typical Reagents | Expected Yield Range (%) |

| Hydroxyl Protection | DMS, K₂CO₃ | 85-95 |

| Gabriel Synthesis | Potassium phthalimide, Hydrazine | 60-80 |

| Chloroacetylation | Chloroacetyl chloride, TEA | 90-98 |

| Intramolecular Cyclization | AlCl₃ | 50-70 |

| Amide Coupling | EDCI, HOBt, DIPEA | 70-90 |

Conclusion and Future Perspectives

The synthetic pathway detailed herein, commencing with the readily available 4-(2-chloroethyl)phenol, offers a robust and adaptable platform for the synthesis of a diverse range of CC-1065 analogs. The modular nature of this approach allows for the systematic exploration of the chemical space around the indole DNA-binding domain, which is crucial for the development of next-generation DNA alkylating agents with improved efficacy and reduced toxicity. The protocols provided are intended to serve as a foundational guide for researchers in this exciting and impactful field of medicinal chemistry.

References

- Boger, D. L., & Johnson, D. S. (1995). CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents. Proceedings of the National Academy of Sciences, 92(9), 3642–3649.

- Tichenor, M. S., MacMillan, K. S., Stover, J. S., Wolkenberg, S. E., Pavani, M. G., Zanella, L., ... & Boger, D. L. (2007). Rational design, synthesis, and evaluation of key analogues of CC-1065 and the duocarmycins. Journal of the American Chemical Society, 129(47), 14092–14099.

- Li, W., & Chou, T. C. (1981). CC-1065 (NSC 298223), a novel antitumor agent that interacts strongly with double-stranded DNA. Cancer Research, 41(7), 2853–2858.

- ADC Review / Journal of Antibody-drug Conjugates. (2019).

- Boger, D. L., & Coleman, R. S. (1988). Total synthesis of (+)-CC-1065 and its unnatural enantiomer: Intermolecular and intramolecular variants of the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylation subunit synthesis. Journal of the American Chemical Society, 110(5), 1623–1625.

- Boger, D. L., Ishizaki, T., Kitos, P. A., & Suntornwat, O. (1990). Synthesis of N-(tert-butyloxycarbonyl)-CBI, CBI, CBI-CDPI1, and CBI-CDPI2: enhanced functional analogs of CC-1065 incorporating the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) left-hand subunit. The Journal of Organic Chemistry, 55(23), 5823–5832.

- Boger, D. L., & Yun, W. (1994). Synthesis of (+)- and ent-(−)-duocarmycin SA. Journal of the American Chemical Society, 116(17), 7996–7997.

- Boger, D. L., Munk, S. A., & Ishizaki, T. (1991). Reversibility of the covalent reaction of CC-1065 and analogues with DNA. Journal of the American Chemical Society, 113(8), 2779–2784.

- Hurley, L. H., Lee, C. S., McGovren, J. P., Warpehoski, M. A., Mitchell, M. A., Kelly, R. C., & Aristoff, P. A. (1988). Molecular basis for sequence-specific DNA alkylation by CC-1065. Biochemistry, 27(10), 3886–3892.

- Boger, D. L., Garbaccio, R. M., & Tichenor, M. S. (2007). Design, synthesis, and evaluation of duocarmycin O-amino phenol prodrugs subject to tunable reductive activation. Journal of the American Chemical Society, 129(45), 13444–13445.

- Tietze, L. F., & Major, F. (2006). Antitumor Agents: Development of Highly Potent Glycosidic Duocarmycin Analogs for Selective Cancer Therapy.

- Jia, G., & Shang, H. (2022). Biosynthesis of DNA-Alkylating Antitumor Natural Products. Molecules, 27(19), 6387.

- Tietze, L. F., Schuster, H. J., & Schmuck, K. (2009). Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065. Toxins, 1(2), 134–153.

- Kastrinsky, D. B., & Boger, D. L. (2004). Effective asymmetric synthesis of 1,2,9,9a-tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI). The Journal of Organic Chemistry, 69(7), 2284–2289.

- Uematsu, M., & Boger, D. L. (2014). Asymmetric synthesis of a CBI-based cyclic N-acyl O-amino phenol duocarmycin prodrug. The Journal of Organic Chemistry, 79(20), 9914–9919.

- Boger, D. L., & Kastrinsky, D. B. (2011). Asymmetric Synthesis of 1,2,9,9a-Tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI). Organic letters, 13(1), 132-135.

-

PubChem. (n.d.). 4-(2-Chloroethyl)phenol. Retrieved February 3, 2026, from [Link]

- Boger, D. L., Ishizaki, T., Zarrinmayeh, H., Kitos, P. A., & Suntornwat, O. (1990). 1,2,9,9a-Tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) analogs of CC-1065 and the duocarmycins: synthesis and evaluation. Journal of the American Chemical Society, 112(24), 8961–8971.

-

Wikipedia. (2023). Gabriel synthesis. In Wikipedia. Retrieved February 3, 2026, from [Link]

-

ChemBK. (n.d.). 1-(2-Chloroethyl)-4-methoxybenzene. Retrieved February 3, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved February 3, 2026, from [Link]

- Google Patents. (2003). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.

- Boger, D. L., & Garbaccio, R. M. (1999). A unique class of duocarmycin and CC-1065 analogues subject to reductive activation. Bioorganic & medicinal chemistry, 7(5), 835-840.

- Wang, Y., Yuan, H., Wright, S. C., Wang, H., & Larrick, J. W. (2003). Synthesis and preliminary cytotoxicity study of glucuronide derivatives of CC-1065 analogues. Bioorganic & medicinal chemistry, 11(8), 1569–1575.

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved February 3, 2026, from [Link]

-

NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved February 3, 2026, from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved February 3, 2026, from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction. Retrieved February 3, 2026, from [Link]

- Boger, D. L., & Wysocki, R. J. (1989). CPI-CDPI2: a new, more readily accessible, and more potent analog of the parent antitumor antibiotic CC-1065. The Journal of Organic Chemistry, 54(6), 1238–1240.

-

Wikipedia. (2023). Bischler–Napieralski reaction. In Wikipedia. Retrieved February 3, 2026, from [Link]

Sources

- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 1,2,9,9a-Tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) analogs of CC-1065 and the duocarmycins: synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

Application Note: Chemo-Selective Modulation of 4-(2-Chloroethyl)phenol

Introduction & Reactivity Profile

4-(2-Chloroethyl)phenol represents a classic "Janus" molecule in organic synthesis, possessing two distinct reactive centers with opposing electronic demands:

-

The Phenolic Hydroxyl (

): A hard nucleophile (upon deprotonation to phenoxide, -

The Alkyl Chloride (

): An electrophilic primary alkyl halide susceptible to

The Mechanistic Challenge

The primary challenge in handling this scaffold is chemoselectivity . When treated with base, the phenoxide anion is generated immediately. While intermolecular

Unlike the ortho isomer, which cyclizes cleanly to dihydrobenzofuran, the para isomer (4-(2-chloroethyl)phenol) undergoes Winstein Ar-3' spirocyclization to form a highly reactive spiro[2.5]octadienone intermediate. This species is unstable and typically leads to polymerization or indiscriminate solvolysis products (Pummerer-like rearrangement), often resulting in "black tar" degradation if reaction conditions are not rigorously controlled.

Strategic Decision Tree

The following workflow illustrates the critical decision points required to isolate the desired pharmacophore.

Figure 1: Chemoselectivity decision tree highlighting the "Spiro-dienone Trap" (Red) vs. controlled synthetic pathways (Green).

Safety & Handling

-

Hazards: 4-(2-Chloroethyl)phenol is a skin irritant and causes serious eye damage.[1] As an alkylating agent, it possesses potential mutagenicity.

-

PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat.

-

Engineering Controls: All weighing and reactions must be performed in a certified chemical fume hood.

-

Quenching: Residual alkyl chlorides should be quenched with an aqueous solution of cysteine or thiosulfate before disposal to neutralize alkylating potential.

Experimental Protocols

Protocol A: Chemoselective Substitution of the Chloride (Amine Synthesis)

Objective: Replace the chlorine atom with a nitrogen nucleophile (e.g., secondary amine) to generate a tyramine derivative without alkylating the phenol oxygen.

Mechanism:

Reagents

-

4-(2-Chloroethyl)phenol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq)

-

Imidazole (2.5 eq)

-

Target Amine (e.g., Morpholine, Piperidine) (1.5 eq)

-